7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as “Compound X” , belongs to the purine class of organic molecules. Its complex structure combines features from both purines and isoquinolines. Let’s break it down:
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Purine Core: : The central purine scaffold consists of a fused bicyclic ring system, comprising two fused six-membered rings (a pyrimidine and an imidazole ring). This core is essential for its biological activity.
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Substituents
4-Chlorobenzyl Group: Attached at position 7, this aromatic group contributes to the compound’s lipophilicity and receptor interactions.
3,4-Dihydroisoquinoline: Fused to the purine core, this moiety introduces rigidity and influences the compound’s conformation.
Preparation Methods
The synthesis of Compound X involves several steps, and both academic research and industrial production have explored various routes:
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Synthetic Routes
Multistep Synthesis: Researchers have developed multistep synthetic routes to access Compound X. These involve coupling reactions, cyclizations, and functional group transformations.
Key Intermediates: The preparation typically starts with the synthesis of the 3,4-dihydroisoquinoline ring system, followed by its coupling with the purine core.
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Reaction Conditions
Catalysis: Transition metal catalysts (e.g., palladium, copper) play a crucial role in forming key bonds.
Protecting Groups: To selectively functionalize specific positions, protecting groups are employed during the synthesis.
Purification: Chromatography and recrystallization ensure high purity.
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Industrial Production
- Large-scale production often relies on efficient, cost-effective methods. Continuous flow processes and optimization are essential for scalability.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation and Reduction: The purine core undergoes redox reactions, affecting its electronic properties.
Substitution Reactions: The 4-chlorobenzyl group is susceptible to nucleophilic substitution.
Major Products: Depending on reaction conditions, Compound X can yield derivatives with altered substituents or stereochemistry.
Scientific Research Applications
Compound X finds applications across disciplines:
Chemical Biology:
Mechanism of Action
Targets: Compound X likely interacts with protein kinases, affecting cell cycle regulation and signaling pathways.
Pathways: It may modulate MAPK, PI3K/Akt, or JAK/STAT pathways.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of purine and isoquinoline moieties sets it apart.
Similar Compounds: Related molecules include caffeine (purine-based) and isoquinoline alkaloids.
: Reference 1 (academic paper) : Reference 2 (patent or industrial publication) : Reference 3 (review article)
Properties
Molecular Formula |
C23H22ClN5O2 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(13-15-7-9-18(24)10-8-15)22(25-20)28-12-11-16-5-3-4-6-17(16)14-28/h3-10H,11-14H2,1-2H3 |
InChI Key |
UJPXIPLKUHBAGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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